Cas no 50406-54-7 (5-methyl-1,2,3-thiadiazole)
5-methyl-1,2,3-thiadiazole Chemical and Physical Properties
Names and Identifiers
-
- 5-methyl-1,2,3-thiadiazole
- 1,2,3-thiadiazole, 5-methyl-
- 5-methylthiadiazole
- PJBPUBIFRFCYHE-UHFFFAOYSA-N
- 5-Methyl-1,2,3-thiadiazole #
- 50406-54-7
- CHEBI:144324
- DTXSID80198459
- EN300-100985
- DB-263607
- SCHEMBL762980
-
- Inchi: 1S/C3H4N2S/c1-3-2-4-5-6-3/h2H,1H3
- InChI Key: PJBPUBIFRFCYHE-UHFFFAOYSA-N
- SMILES: S1C(=CN=N1)C
Computed Properties
- Exact Mass: 100.00962
- Monoisotopic Mass: 100.00951931g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 48.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 54Ų
Experimental Properties
- PSA: 25.78
5-methyl-1,2,3-thiadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-100985-0.05g |
5-methyl-1,2,3-thiadiazole |
50406-54-7 | 93% | 0.05g |
$245.0 | 2023-10-28 | |
| Enamine | EN300-100985-0.1g |
5-methyl-1,2,3-thiadiazole |
50406-54-7 | 93% | 0.1g |
$366.0 | 2023-10-28 | |
| Enamine | EN300-100985-0.25g |
5-methyl-1,2,3-thiadiazole |
50406-54-7 | 93% | 0.25g |
$524.0 | 2023-10-28 | |
| Enamine | EN300-100985-0.5g |
5-methyl-1,2,3-thiadiazole |
50406-54-7 | 93% | 0.5g |
$824.0 | 2023-10-28 | |
| Enamine | EN300-100985-1.0g |
5-methyl-1,2,3-thiadiazole |
50406-54-7 | 93% | 1g |
$1057.0 | 2023-06-10 | |
| Enamine | EN300-100985-2.5g |
5-methyl-1,2,3-thiadiazole |
50406-54-7 | 93% | 2.5g |
$2071.0 | 2023-10-28 | |
| Enamine | EN300-100985-5.0g |
5-methyl-1,2,3-thiadiazole |
50406-54-7 | 93% | 5g |
$3065.0 | 2023-06-10 | |
| Enamine | EN300-100985-10.0g |
5-methyl-1,2,3-thiadiazole |
50406-54-7 | 93% | 10g |
$4545.0 | 2023-06-10 | |
| Enamine | EN300-100985-1g |
5-methyl-1,2,3-thiadiazole |
50406-54-7 | 93% | 1g |
$1057.0 | 2023-10-28 | |
| Enamine | EN300-100985-5g |
5-methyl-1,2,3-thiadiazole |
50406-54-7 | 93% | 5g |
$3065.0 | 2023-10-28 |
5-methyl-1,2,3-thiadiazole Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 5-methyl-1,2,3-thiadiazole
Introduction to 5-Methyl-1,2,3-Thiadiazole (CAS No. 50406-54-7)
5-Methyl-1,2,3-thiadiazole, with the CAS number 50406-54-7, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which consists of a five-membered ring containing sulfur and nitrogen atoms, with a methyl group attached to one of the carbon atoms. The structural formula of 5-methyl-1,2,3-thiadiazole is C4H5N3S.
The synthesis of 5-methyl-1,2,3-thiadiazole can be achieved through various methods, including the reaction of 1,2-diaminoethane with carbon disulfide and formaldehyde followed by methylation. This compound is known for its high reactivity and versatility in forming derivatives and complexes. Its unique electronic and steric properties make it an attractive building block for the synthesis of more complex molecules.
In the realm of pharmaceutical research, 5-methyl-1,2,3-thiadiazole has shown promise as a key intermediate in the development of novel drugs. Recent studies have explored its potential as an antimicrobial agent and as a scaffold for designing compounds with anti-inflammatory and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 5-methyl-1,2,3-thiadiazole exhibited potent inhibitory activity against various bacterial strains, including multidrug-resistant pathogens.
Beyond its applications in drug discovery, 5-methyl-1,2,3-thiadiazole has also found use in materials science. Its ability to form stable complexes with metal ions has led to its incorporation into coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties such as high porosity and tunable pore sizes, making them suitable for applications in gas storage, catalysis, and separation processes. A notable example is the use of 5-methyl-1,2,3-thiadiazole-based MOFs in the efficient capture and storage of carbon dioxide.
The environmental impact of 5-methyl-1,2,3-thiadiazole is another area of active research. Studies have focused on understanding its biodegradability and potential ecotoxicological effects. Preliminary findings suggest that under certain conditions, this compound can be biodegraded by microorganisms present in soil and water environments. However, further research is needed to fully assess its long-term environmental impact.
In summary, 5-methyl-1,2,3-thiadiazole (CAS No. 50406-54-7) is a versatile compound with a wide range of applications in organic chemistry, pharmaceutical research, and materials science. Its unique structural features and reactivity make it an important molecule for the development of new drugs and advanced materials. Ongoing research continues to uncover new possibilities for this intriguing compound.
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